BenchChemオンラインストアへようこそ!

2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine

Medicinal chemistry Lead optimization Fragment-based drug design

2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine (CAS 2102174-98-9) is a polysubstituted 3,4-dihydro-2H-1,4-benzoxazine derivative bearing a morpholino group at position 7, a primary amine at position 6, and gem-dimethyl substitution at position 2. The compound belongs to a chemotype explored in patent literature for mineralocorticoid receptor (MR) modulation, wherein the 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold serves as a privileged core for nuclear receptor ligand design.

Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
Cat. No. B13054926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine
Molecular FormulaC14H21N3O2
Molecular Weight263.34 g/mol
Structural Identifiers
SMILESCC1(CNC2=C(O1)C=C(C(=C2)N)N3CCOCC3)C
InChIInChI=1S/C14H21N3O2/c1-14(2)9-16-11-7-10(15)12(8-13(11)19-14)17-3-5-18-6-4-17/h7-8,16H,3-6,9,15H2,1-2H3
InChIKeySBBXSPPWXQLDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine: Core Structural and Physicochemical Profile for Procurement Evaluation


2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine (CAS 2102174-98-9) is a polysubstituted 3,4-dihydro-2H-1,4-benzoxazine derivative bearing a morpholino group at position 7, a primary amine at position 6, and gem-dimethyl substitution at position 2 . The compound belongs to a chemotype explored in patent literature for mineralocorticoid receptor (MR) modulation, wherein the 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold serves as a privileged core for nuclear receptor ligand design [1]. Commercially, it is supplied as a research-grade intermediate with a certified purity of 95% (HPLC), a molecular weight of 263.34 g·mol⁻¹, and the molecular formula C₁₄H₂₁N₃O₂ .

Why 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine Cannot Be Replaced by Simpler Benzoxazine Analogs


The 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is a congested chemical space where minor substituent alterations produce substantial shifts in molecular recognition, physicochemical properties, and synthetic accessibility. Substitution at the 7-position with morpholine introduces a tertiary amine and an ether oxygen that simultaneously increase topological polar surface area (TPSA), modulate LogP, and create additional hydrogen-bond acceptor capacity relative to the unsubstituted 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine (CAS 908247-63-2) . In the context of nuclear receptor modulation, patent disclosures explicitly demonstrate that the nature of the 7-substituent on the 2,2-dimethyl-benzoxazine core governs target selectivity between MR, GR, AR, and PR [1]. Consequently, procuring the specific 7-morpholino-6-amino substitution pattern is mandatory when the experimental objective requires the stereoelectronic signature of a morpholine-bearing benzoxazine, rather than a generic benzoxazine-6-amine intermediate.

Head-to-Head Quantitative Differentiation of 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine Against Closest Structural Analogs


Molecular Weight and Heavy Atom Count as a Determinant of Synthetic Tractability and Downstream Conjugation Efficiency

The target compound (MW 263.34 g·mol⁻¹) carries an additional 85.11 g·mol⁻¹ of molecular mass relative to its simplest benzoxazine-6-amine comparator (2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine, CAS 908247-63-2, MW 178.23 g·mol⁻¹) . This mass increment, arising from the morpholine ring (C₄H₈NO, ΔMW ~85), shifts the compound into a higher heavy atom count (19 vs 13) and increases the number of hydrogen bond acceptors from 2 to 5 . In fragment-to-lead campaigns, such a mass jump is beyond the typical fragment growth limit (ΔMW ≤ 60) and therefore defines a distinct chemical starting point rather than a trivial analog [1].

Medicinal chemistry Lead optimization Fragment-based drug design

Predicted Lipophilicity Shift (LogP) as a Driver of Membrane Permeability and Nonspecific Binding

The introduction of the morpholine ring at position 7 is predicted to reduce LogP by approximately 2.2 log units relative to the unsubstituted 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine (comparator LogP = 2.57, measured/predicted; target predicted LogP ≈ 0.38) [1]. This shift moves the compound from a moderately lipophilic regime (LogP > 2) into a polar, CNS-accessible range (LogP 0–1) [2]. In the context of nuclear receptor ligand design, such a LogP reduction can be decisive for reducing phospholipidosis risk and improving aqueous solubility, both of which are critical for in vitro assay compatibility and in vivo pharmacokinetics [3].

ADME Lipophilicity Drug-likeness

Certified Purity Specification as a Critical Quality Attribute for Reproducible Biological Assay Data

The target compound is supplied with a certified batch purity of 95% (HPLC) as specified by the vendor . In contrast, the simpler comparator 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine (CAS 908247-63-2) is listed in multiple databases without an explicit purity specification, suggesting variable or unreported purity across suppliers . For compounds destined for concentration-response assays (e.g., IC₅₀/EC₅₀ determinations), a purity of <95% can introduce systematic errors exceeding 5% in potency estimation, which may confound SAR interpretation [1].

Quality control Assay reproducibility Chemical procurement

Substituent-Dependent Nuclear Receptor Selectivity as a Class-Level Differentiator for MR-Focused Research Programs

Patent JP5099814B2 discloses that within the 2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine series, the identity of the 7-position substituent (including morpholino, piperidino, pyrrolidino, and other amino groups) modulates MR binding affinity and selectivity over GR, AR, and PR [1]. While specific IC₅₀ or Kᵢ values for the target compound are not publicly disclosed in the patent, the structure-activity data presented indicates that morpholino-bearing congeners exhibit a distinct selectivity fingerprint relative to non-morpholino analogs [1]. This class-level inference supports the rationale that replacing the 7-morpholino group with hydrogen, methyl, or other amines would yield a functionally non-equivalent compound in MR-mediated assays.

Nuclear receptor Mineralocorticoid receptor Selectivity

Availability of Commercial Supply with Batch Traceability Versus Discontinued or Unstocked Analogs

The target compound is currently listed as in-stock at 1 g scale by at least one commercial supplier (Leyan, with 5 g, 10 g, and 25 g quantities available upon request), ensuring batch traceability and reorder capability . By contrast, several closely related benzoxazine-6-amine derivatives (e.g., CAS 26011-57-4, the parent 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine) are cataloged primarily in chemical databases rather than actively stocked by research-chemical suppliers, making reproducible procurement more challenging [1]. For longitudinal studies requiring consistent material quality over months to years, supplier continuity is a non-trivial selection criterion.

Supply chain Commercial availability Research continuity

Hydrogen Bond Acceptor Count and TPSA as Predictors of Solubility and Permeability in Cell-Based Assays

The target compound exhibits a predicted topological polar surface area (TPSA) of approximately 56.7 Ų, compared to 47.3 Ų for the 7-unsubstituted analog [1]. This increase, driven by the morpholine oxygen and nitrogen atoms, exceeds the 10 Ų threshold often associated with a measurable decrease in passive membrane permeability [2]. Additionally, the hydrogen bond acceptor count rises from 2 (comparator) to 5 (target), exceeding the commonly cited limit of 10 total H-bond donors + acceptors but remaining within the rule-of-five boundary [3]. These property differences mean the two compounds are predicted to behave dissimilarly in Caco-2 or PAMPA permeability assays, with the target compound expected to show lower passive permeability but higher aqueous solubility [2].

Physicochemical property Solubility Permeability

Evidence-Backed Application Scenarios for 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine Procurement


Mineralocorticoid Receptor (MR) Modulator Lead Optimization Programs Requiring a Morpholino-Containing Benzoxazine Intermediate

Research groups pursuing MR antagonists or agonists based on the 2,2-dimethyl-benzoxazine chemotype disclosed in JP5099814B2 require the 7-morpholino-6-amino substitution pattern to maintain alignment with the patent SAR, which shows that morpholino-bearing derivatives exhibit a distinct nuclear receptor selectivity profile compared to 7-unsubstituted or 7-alkylamino analogs [1]. The target compound serves as a key intermediate for further derivatization at the 6-amino position (e.g., amidation, sulfonylation, reductive amination) while preserving the MR-preferring morpholino pharmacophore [1].

Physicochemical Property Optimization Studies Comparing Morpholino- Versus Non-Morpholino Benzoxazine Scaffolds

The predicted LogP shift of approximately –2.2 log units and TPSA increase of ~9 Ų relative to the 7-unsubstituted analog [2] make the target compound an ideal tool for head-to-head permeability, solubility, and metabolic stability comparisons within a matched molecular pair analysis. Such studies can quantify the contribution of the morpholine substituent to ADME parameters independent of core scaffold changes.

Fragment-to-Lead Expansion Where Morpholine Introduction is Required to Modulate Lipophilicity While Retaining the Benzoxazine Core

In fragment-based drug discovery, the target compound represents a late-stage fragment (MW 263, 19 heavy atoms) that bridges the gap between the initial fragment hit (MW 178, 13 heavy atoms) [3] and a lead-like molecule. Its in-stock availability at defined purity (95%) enables rapid SAR exploration without the delay of custom synthesis, which is critical during the hit-to-lead phase where cycle time directly impacts project progression.

Biochemical Assay Development Requiring a Structurally Defined, High-Purity Benzoxazine Standard

The certified 95% purity and batch traceability of the target compound support its use as a positive control or reference standard in biochemical assays (e.g., MR radioligand binding, fluorescence polarization, or reporter gene assays). The documented purity reduces the risk of off-target effects from unidentified impurities, a concern that is unaddressed for non-certified benzoxazine analogs [4].

Quote Request

Request a Quote for 2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.